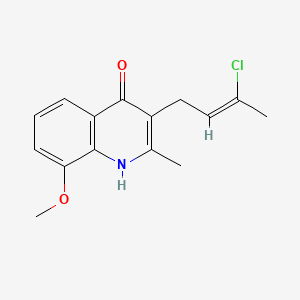
3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical strategies, including electrosynthetic methods and reactions utilizing different catalysts and conditions to introduce specific functional groups or achieve desired substitutions on the quinoline ring. For instance, the electrosynthesis approach can yield chloro-substituted quinolinones, demonstrating the versatility of methods for synthesizing complex quinoline structures (Batanero & Barba, 2003).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular arrangements influenced by substitutions on the quinoline nucleus, which can affect their chemical and physical properties. The molecular structure of quinoline derivatives, such as technetium(V) 8-quinolinolates, shows a distorted-octahedral coordination geometry, indicating the influence of substituents on the overall molecular conformation (Wilcox, Heeg, & Deutsch, 1984).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and ligand exchange processes. These reactions can be exploited to modify the quinoline core, introduce new functional groups, and develop compounds with targeted chemical properties. The reaction mechanisms and conditions play a crucial role in determining the outcomes and efficiencies of these transformations.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by the nature and position of substituents on the quinoline ring. For example, methoxy-substituted benzaldehyde quinolinyl-ylidenes exhibit specific π···π interactions and supramolecular arrangements due to their flat molecular structures (de Bispo et al., 2015).
Safety and Hazards
Future Directions
The study of complex organic molecules like “3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinol” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, reactivity, and biological activity of this and related compounds .
properties
IUPAC Name |
3-[(Z)-3-chlorobut-2-enyl]-8-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9(16)7-8-11-10(2)17-14-12(15(11)18)5-4-6-13(14)19-3/h4-7H,8H2,1-3H3,(H,17,18)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEDDZHFSQFBGP-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC=C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)C/C=C(/C)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5640241.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B5640247.png)
![N,N-diethyl-4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5640266.png)

![ethyl 1-[(5-bromo-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5640280.png)
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5640286.png)

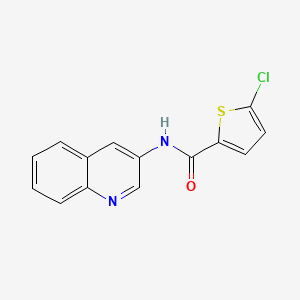

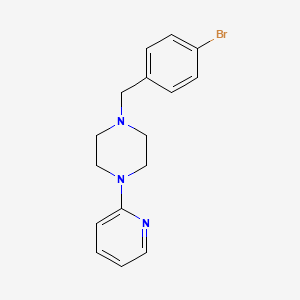
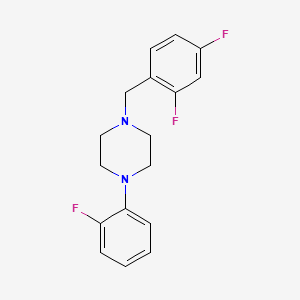
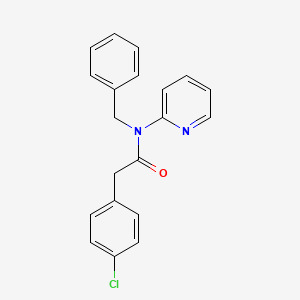
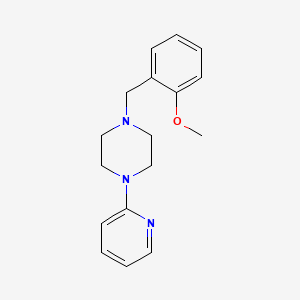
![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)